HEMATOXYLIN

Vue d'ensemble

Description

HEMATOXYLIN is a naturally occurring compound extracted from the heartwood of the logwood tree (Haematoxylum campechianum). It is widely used as a histological stain, particularly in the this compound and Eosin (H&E) staining technique, which is a cornerstone in pathology for examining tissue samples . This compound itself is colorless and crystalline, but upon oxidation, it forms hematein, which is the active staining agent .

Mécanisme D'action

Hematoxylin, also known as Natural Black 1 or Hydroxybrazilin, is a compound extracted from the heartwood of the logwood tree (Haematoxylum campechianum) . This naturally derived dye has been used extensively in histology, the study of microscopic anatomy of cells and tissues .

Target of Action

The primary target of this compound is the chromatin of cell nuclei . Chromatin, a complex of DNA and protein, is crucial for the packaging of genetic material within the nucleus. This compound also binds to lysine residues on nuclear histones , proteins that help package DNA into a compact, organized form.

Mode of Action

This compound, in its natural state, is relatively colorless and has little value as a biological stain . To produce a functional dye, this compound is oxidized to hematein . Hematein then forms strongly colored complexes with certain metal ions, commonly aluminum (Al +3), iron (Fe +3), and chromium (Cr +3) . These metallic ions, referred to as mordants, enhance the binding of the dye to tissue .

The binding of hematein-Al +3 complexes to DNA is likely due to the electrostatic attraction of the cationic hematein-Al +3 complexes for the phosphate groups, which carry a negative charge at staining conditions .

Biochemical Pathways

The biochemical pathway involved in the action of this compound primarily revolves around the oxidation of this compound to hematein . This oxidation can be accomplished naturally through exposure to atmospheric oxygen or chemically using an oxidant such as sodium iodate . The oxidized this compound (hematein) then forms complexes with metal ions, enhancing its staining capabilities .

Result of Action

The result of this compound’s action is the staining of cell nuclei a purplish-blue color . This staining allows for the differentiation between the nuclear and cytoplasmic parts of a cell . Changes in chromatin patterns, along with alterations of nuclear size and shape revealed with this compound stains, remain key diagnostic markers in the evaluation of pathological changes .

Action Environment

The action of this compound can be influenced by several environmental factors. For instance, the oxidation of this compound to hematein can be facilitated by exposure to atmospheric oxygen . Additionally, the pH of the staining solution can affect the color of the stain . This compound staining is also influenced by the use of mordants, which can vary based on the specific staining protocol employed .

Analyse Biochimique

Biochemical Properties

The value of Hematoxylin lies in the capacity of aluminum this compound solutions to stain the chromatin of cell nuclei . The attraction or binding of hematein-Al +3 to DNA is likely due to the electrostatic attraction of the cationic hematein-Al +3 complexes for the phosphate groups as these groups carry a negative charge at staining conditions .

Cellular Effects

This compound is used in this compound and Eosin (H&E) staining, which is the most commonly used staining procedure in histology laboratories . The stain demonstrates a broad range of cytoplasmic, nuclear, and extracellular matrix features . The nuclei are stained purple, while the cytoplasmic components are pink .

Molecular Mechanism

It is known that the conversion of this compound to hematein may be accomplished by the action of a number of agents . This compound is oxidized to hematein and subsequently is bound to one of several metal ions including aluminum (Al +3), iron (Fe +3), and chromium (Cr +3) .

Temporal Effects in Laboratory Settings

The staining procedure for H&E follows a basic protocol: Dewaxing, Dehydration, this compound, Differentiation, Bluing, Eosin, Dehydration, Clearing, and Cover-slipping . The format is easily reproduced and the reagents resilient enough to allow for large numbers of slides to be stained consistently before reagents need to be changed .

Metabolic Pathways

It is known that this compound is oxidized to hematein, which subsequently binds to one of several metal ions including aluminum (Al +3), iron (Fe +3), and chromium (Cr +3) .

Subcellular Localization

This compound, when used in H&E staining, localizes to the nuclei of cells, staining the chromatin purple . This allows for the visualization of changes in chromatin patterns together with alterations of nuclear size and shape .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: HEMATOXYLIN can be synthesized through several methods, although these are not commonly used for industrial production due to the availability of natural sources. One method involves dissolving this compound in ethanol, followed by the addition of aluminum ammonium sulfate in warmed distilled water. The mixture is then boiled, cooled, and oxidized using mercury oxide or sodium iodate .

Industrial Production Methods: Industrial extraction of this compound from logwood involves either the ‘French process’ or the ‘American process’. The French process involves boiling the wood chips, while the American process uses steam and pressure. The extracted dye can be sold as a liquid concentrate or dried and sold in crystalline form .

Analyse Des Réactions Chimiques

Types of Reactions: HEMATOXYLIN undergoes several types of chemical reactions, primarily oxidation. The oxidation of this compound to hematein is crucial for its use as a stain. This can be achieved using atmospheric oxygen, sodium iodate, or other oxidizing agents .

Common Reagents and Conditions:

Oxidation: Sodium iodate, atmospheric oxygen, mercury oxide.

Complex Formation: Hematein forms complexes with metal ions such as aluminum (Al^3+), iron (Fe^3+), and chromium (Cr^3+).

Major Products:

Applications De Recherche Scientifique

HEMATOXYLIN is extensively used in various scientific fields:

Comparaison Avec Des Composés Similaires

HEMATOXYLIN is often compared with other histological stains:

Methylene Blue: Another nuclear stain, but it does not provide the same level of detail as this compound.

This compound’s unique ability to provide detailed nuclear staining makes it indispensable in histology and pathology.

Propriétés

Key on ui mechanism of action |

BRAZILIN, TOGETHER WITH HEMATOXYLIN, A CONSTITUENT OF HAEMATOXYLON CAMPECHIANUM WOOD, EXHIBITED ANTIINFLAMMATORY ACTIVITIES IN CARRAGEENIN-INDUCED RAT PAW EDEMA TEST & FERTILE EGG TEST. |

|---|---|

Numéro CAS |

517-28-2 |

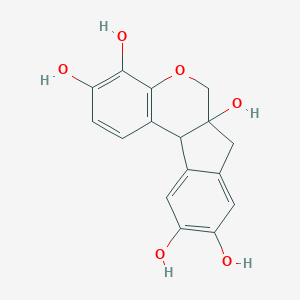

Formule moléculaire |

C16H14O6 |

Poids moléculaire |

302.28 g/mol |

Nom IUPAC |

(6aR,11bS)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol |

InChI |

InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m1/s1 |

Clé InChI |

WZUVPPKBWHMQCE-CJNGLKHVSA-N |

SMILES |

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O |

SMILES isomérique |

C1C2=CC(=C(C=C2[C@@H]3[C@]1(COC4=C3C=CC(=C4O)O)O)O)O |

SMILES canonique |

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O |

melting_point |

212 to 248 °F (NTP, 1992) |

Key on ui other cas no. |

517-28-2 |

Description physique |

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992) Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline] |

Pictogrammes |

Irritant |

Durée de conservation |

TURNS RED ON EXPOSURE TO LIGHT; ITS SOLN DARKEN ON STANDING /TRIHYDRATE/ |

Solubilité |

Slightly soluble in cold; soluble in hot (NTP, 1992) |

Synonymes |

Haematoxylon Hematoxiline Hematoxylin Hemotoxylin Hydroxybrasilin Hydroxybrazilin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.